6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one
Description
6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound featuring a fused pyrrolo-triazinone scaffold. This structure is characterized by a hydroxy group at position 6 and a methyl group at position 5 (Figure 1). The compound has garnered interest due to its structural similarity to bioactive pyrrolotriazinones, which are key intermediates in pharmaceuticals, including antiviral agents and cancer therapeutics .
Properties
IUPAC Name |
6-hydroxy-5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-4-5(11)2-10-6(4)7(12)8-3-9-10/h2-3,11H,1H3,(H,8,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWSBYIKVFVFGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC=NN2C=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469903 | |
| Record name | 6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872206-45-6 | |
| Record name | 6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one can be achieved through various synthetic routes. One common method involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions typically require high temperatures and long reaction times, such as microwave-assisted heating with sodium methoxide at 150–160°C or refluxing with triethyl orthoformate and xylene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the pyrrolo[2,1-F][1,2,4]triazinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and hydroxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution can introduce various functional groups at the methyl or hydroxy positions.
Scientific Research Applications
Medicinal Chemistry
6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one has been investigated for its potential as a therapeutic agent due to its unique structure which may interact with biological targets.
- Antiviral Activity : Research indicates that pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit antiviral properties. A study demonstrated that modifications in the pyrrolo-triazine structure can enhance activity against specific viral strains .
- Anticancer Properties : Several derivatives of pyrrolo-triazines have shown promise in inhibiting cancer cell proliferation. For instance, compounds similar to this compound were tested against various cancer cell lines and exhibited significant cytotoxic effects .
Agricultural Sciences
The compound's potential as a bioactive agent in agriculture has also been explored.
- Herbicidal Activity : Studies have shown that pyrrolo-triazine derivatives can act as herbicides by inhibiting plant growth through interference with metabolic pathways . The specific application of this compound in herbicide formulations is under investigation.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methyl groups on the pyrrolo[2,1-F][1,2,4]triazinone ring contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₇H₇N₃O₂ (inferred from substituent positions and evidence ).
- Functional Groups : Hydroxy (-OH) at C6, methyl (-CH₃) at C3.
Comparison with Similar Compounds
Structural Comparison
Substituent positioning and functional groups significantly influence physicochemical and biological properties. Key analogues include:
Key Observations :
Key Observations :
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydroxy group in the target compound likely improves aqueous solubility compared to methyl or benzyloxy derivatives (e.g., 6-(benzyloxy)-5-methylpyrrolo[...]-one in ).
- Stability: Amino derivatives (e.g., 6-aminopyrrolo[...]-one) require refrigerated storage , whereas methyl/hydroxy analogues may be stable at room temperature.
- Lipophilicity : Ester derivatives (e.g., ethyl 5-methyl-4-oxo...-carboxylate) exhibit higher logP values, favoring membrane permeability .
Biological Activity
6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 872206-45-6 |
| Molecular Formula | C7H7N3O2 |
| Molecular Weight | 165.149 g/mol |
| Density | 1.6 ± 0.1 g/cm³ |
| Boiling Point | 420.6 ± 47.0 °C |
| Flash Point | 208.2 ± 29.3 °C |
These properties indicate a stable compound that may exhibit significant biological interactions.
Kinase Inhibition
Recent studies have highlighted the compound's role as an inhibitor of various kinases, particularly p38 MAP kinase and VEGFR-2.
- p38 MAP Kinase Inhibition : This kinase is involved in inflammatory responses and cellular stress signaling pathways. Inhibitors of p38 MAPK have shown promise in treating autoimmune diseases and inflammatory conditions. The compound was identified as a potent inhibitor in various assays, demonstrating significant reductions in pro-inflammatory cytokines such as IL-1β and TNFα .
- VEGFR-2 Inhibition : The compound also exhibits inhibitory activity against the vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. This property suggests potential applications in oncology, particularly in targeting solid tumors .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications at specific positions on the pyrrolo[2,1-f][1,2,4]triazine scaffold significantly influence potency:
- C-5 and C-6 Substituents : SAR studies indicate that substituents at the C-5 and C-6 positions enhance the potency against VEGFR-2 and p38 MAPK. For instance, introducing basic amino groups or alkoxy groups at these sites has been shown to improve binding affinity and selectivity .
Case Study 1: In Vivo Efficacy
A study evaluated the efficacy of the compound in an adjuvant-induced arthritis model. Results indicated that treatment with this compound significantly reduced disease progression and inflammatory markers compared to control groups .
Case Study 2: Cancer Treatment Potential
In another study focusing on solid tumors, the compound was tested for its ability to inhibit tumor growth in animal models. The results demonstrated notable tumor regression and inhibition of angiogenesis, supporting its potential as an anti-cancer agent .
Q & A
Q. What computational approaches predict off-target interactions or toxicity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
